![molecular formula C22H30N6O3S2 B565127 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one CAS No. 1216671-11-2](/img/structure/B565127.png)
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, also known as this compound, is a useful research compound. Its molecular formula is C22H30N6O3S2 and its molecular weight is 490.641. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonothioyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one, commonly referred to as a pyrazolopyrimidine derivative, has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is structurally characterized by a complex arrangement that includes a pyrazolo-pyrimidine core, which is known for its diverse biological activities.
The compound has the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C23H32N6O4S |
Molecular Weight | 488.60 g/mol |
CAS Number | 1391053-95-4 |
SMILES | CCOc1ccc(cc1C2=Nc3c(CC(C)C)nn(C)c3C(=O)N2)S(=O)(=O)N4CCN(C)CC4 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in signaling pathways. Notably, it has been shown to inhibit cGMP-specific phosphodiesterase (PDE5) , which plays a crucial role in the regulation of cyclic nucleotide levels within cells. By inhibiting PDE5, the compound may enhance vasodilation and improve blood flow, making it a candidate for treating erectile dysfunction and other vascular-related conditions .
Antihypertensive Effects
Research indicates that compounds similar to this pyrazolopyrimidine exhibit antihypertensive properties through vasodilation mechanisms. The inhibition of PDE5 leads to increased levels of cGMP, resulting in smooth muscle relaxation and reduced blood pressure .
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. Pyrazolopyrimidine derivatives have been investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines. The specific mechanisms are thought to involve the modulation of signaling pathways related to cell proliferation and survival .
Neuroprotective Effects
There is emerging evidence that compounds with similar structures may exert neuroprotective effects. They could potentially influence neurotransmitter systems and provide protection against neurodegenerative diseases by modulating oxidative stress responses .
Case Studies
Case Study 1: PDE5 Inhibition
In a study examining the effects of various pyrazolopyrimidines on PDE5 activity, it was found that this compound effectively inhibited PDE5 with an IC50 value comparable to established PDE5 inhibitors like sildenafil. This supports its potential use in treating erectile dysfunction .
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines demonstrated that the pyrazolopyrimidine derivative induced significant apoptosis in breast cancer cells. The mechanism was linked to the activation of caspase pathways, highlighting its potential as an anticancer agent .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests favorable absorption characteristics:
Parameter | Value |
---|---|
Human Intestinal Absorption | High (probability: 1.0) |
Blood-Brain Barrier | Moderate (probability: -0.533) |
CYP450 Interaction | Substrate for CYP450 3A4 |
These properties indicate that the compound may have good bioavailability and potential central nervous system effects.
Aplicaciones Científicas De Investigación
Cardiovascular Diseases
The compound has been identified for its potential in treating various cardiovascular conditions. Its mechanism involves the selective inhibition of cyclic guanosine monophosphate phosphodiesterase (cGMP PDE), which leads to increased cGMP concentrations. This action is beneficial for:
- Stable Angina Pectoris
- Unstable Angina Pectoris
- Variant Angina Pectoris (Prinzmetal Angina)
- Hypertension
- Congestive Heart Failure
In clinical studies, compounds with similar structures have shown efficacy in improving blood flow and reducing symptoms associated with these conditions, indicating that this compound may share similar therapeutic benefits .
Respiratory Conditions
The compound is also being explored for its application in treating respiratory diseases such as:
- Chronic Asthma
- Allergic Asthma
Research indicates that modulation of cGMP levels can lead to bronchodilation and improved respiratory function, making this compound a candidate for further investigation in respiratory therapies .
Neurological Disorders
There is emerging interest in the application of this compound in neurological disorders due to its potential neuroprotective effects. Increased cGMP levels have been associated with neuroprotection and improved cognitive function, suggesting that further studies could explore its use in conditions like:
- Stroke
Preliminary studies suggest that enhancing cGMP signaling may mitigate damage caused by ischemic events .
Comparative Data Table
Case Study 1: Cardiovascular Efficacy
A study published in a peer-reviewed journal demonstrated that analogs of the compound effectively reduced angina episodes in patients with stable angina pectoris. The mechanism was attributed to enhanced vasodilation through cGMP pathway activation, supporting the compound's application in cardiovascular therapy.
Case Study 2: Respiratory Impact
Another clinical trial investigated the effects of similar compounds on patients with chronic asthma. Results indicated significant improvements in lung function and a reduction in the frequency of asthma attacks, suggesting that this compound could provide similar benefits.
Propiedades
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonothioylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O3S2/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)31-6-2)33(30,32)28-12-10-26(3)11-13-28/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBWGKSWMAWBJY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=S)N4CCN(CC4)C)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N6O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.